2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

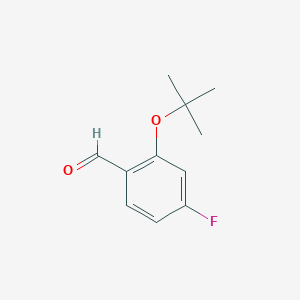

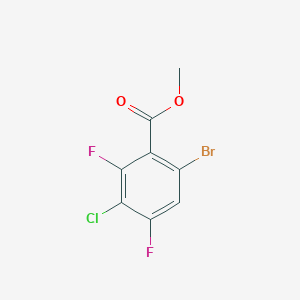

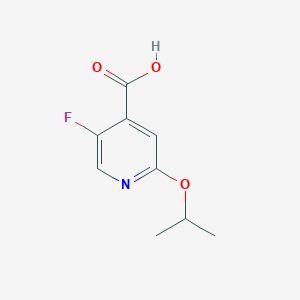

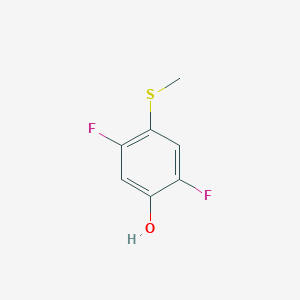

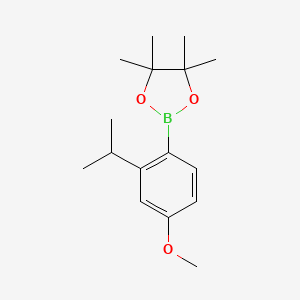

2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester is a chemical compound with the CAS Number: 2121512-55-6 . It has a molecular weight of 276.18 and is typically stored at temperatures between 2-8°C . The compound is in liquid form .

Synthesis Analysis

The synthesis of this compound can be achieved through Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The IUPAC name of this compound is 2-(2-isopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The Inchi Code is 1S/C16H25BO3/c1-11(2)13-10-12(18-7)8-9-14(13)17-19-15(3,4)16(5,6)20-17/h8-11H,1-7H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.18 . It is stored at temperatures between 2-8°C and is in liquid form .Scientific Research Applications

Monomer Character in Polymerization

Isopropenyl boronic acid pinacol ester (IPBpin) was utilized as a comonomer in radical polymerization with various vinyl monomers. This process elucidated the monomer character and enabled the synthesis of conventionally inaccessible copolymers through side-chain replacement of the boron pendant. The study categorized this boron-containing monomer as an electron-rich conjugated monomer, aligning with density functional theory (DFT) results. For instance, IPBpin-styrene copolymer was successfully converted into an α-methyl vinyl alcohol (MVA)-styrene counterpart via oxidation of the boron pendant, showcasing its potential for innovative polymer synthesis (Makino, Nishikawa, & Ouchi, 2020).

Synthesis of Aryl Boronic Esters

The synthesis of aryl boronic esters, including those involving isopropyl pinacol borate, was explored. The study identified that gentle heating of crude reaction mixtures can lead to equilibration, resulting in high yield of borinic esters. This novel equilibration reduces the necessity for cryogenic conditions or large reagent excesses for selectivity in boronic ester syntheses (Hawkins, Wilkinson, & Whiting, 2008).

Challenges in Analytical Strategies

The analysis of highly reactive pinacolboronate esters, like 2-aminopyrimidine-5-pinacolboronate ester, revealed significant challenges due to their propensity for rapid hydrolysis to nonvolatile boronic acids. Innovative analytical strategies involving non-aqueous, aprotic diluent, and highly basic mobile phases were necessary to stabilize and adequately solubilize these esters, demonstrating the complexity and sensitivity of these compounds in scientific research (Zhong et al., 2012).

Post-Polymerization Transformation

Isopropenyl boronate pinacol ester's role as a monomer in radical polymerizations was highlighted for its unique capacity to facilitate the synthesis of polymers, which are otherwise challenging to produce. The presence of boron was instrumental in stabilizing radical species and guiding the reaction towards successful polymerization. Moreover, the boronyl pendants attached directly to the polymer backbone offered avenues for post-polymerization transformation, opening new possibilities for polymer synthesis and modification (Nishikawa & Ouchi, 2019).

Mechanism of Action

Target of Action

The primary target of 2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester, also known as 2-(2-isopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the formation of a variety of cyclic and acyclic organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, certain boronic acids and pinacol boronic esters are known to decompose in air or are liquids or low melting solids , which could impact the handling and storage of these reagents. Furthermore, the pH of the environment can significantly influence the rate of hydrolysis of boronic pinacol esters .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-methoxy-2-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-11(2)13-10-12(18-7)8-9-14(13)17-19-15(3,4)16(5,6)20-17/h8-11H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERUOIKTNHOKJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.